molecular formula C16H14BrN3O2 B10988399 3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10988399
M. Wt: 360.20 g/mol
InChI Key: UEGCWKRMRDYVFC-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that contains a benzimidazole ring substituted with a bromine atom and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common method includes the bromination of a benzimidazole precursor followed by the introduction of the methoxymethyl group. The final step involves the formation of the benzamide linkage. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, altering their activity. The bromine and methoxymethyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[2-(methoxymethyl)-1H-indol-5-yl]benzamide: Similar structure but with an indole ring instead of a benzimidazole ring.

    3-bromo-N-[2-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide: Contains a pyrrolopyridine ring, offering different binding properties.

Uniqueness

3-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific substitution pattern, which can provide distinct chemical and biological properties compared to other similar compounds. The presence of the benzimidazole ring, along with the bromine and methoxymethyl groups, allows for versatile applications in various fields.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

3-bromo-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H14BrN3O2/c1-22-9-15-19-13-6-5-12(8-14(13)20-15)18-16(21)10-3-2-4-11(17)7-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

UEGCWKRMRDYVFC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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